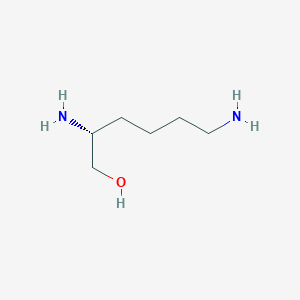

(R)-2,6-Diaminohexan-1-ol

Description

Nomenclature and Stereochemical Significance

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2R)-2,6-diaminohexan-1-ol. nih.gov The "(2R)" designation is crucial as it defines the absolute configuration of the stereocenter at the second carbon of the hexan-1-ol backbone. nih.gov This carbon atom is chiral, meaning it is attached to four different groups (a hydrogen atom, an amino group, a hydroxymethyl group, and a 4-aminobutyl group), resulting in two non-superimposable mirror images or enantiomers: the (R) and the (S) forms. The (S)-enantiomer is known as L-Lysinol. lookchem.com

The stereochemical purity of compounds like (R)-2,6-Diaminohexan-1-ol is of paramount importance in pharmaceutical and biochemical research, as different enantiomers of a molecule can exhibit vastly different biological activities. lookchem.com The compound is also commonly referred to by its semi-systematic name, D-lysinol or D-Lys-ol, which highlights its origin as the alcohol analog of the amino acid D-lysine. nih.gov

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2R)-2,6-diaminohexan-1-ol | nih.gov |

| Molecular Formula | C₆H₁₆N₂O | nih.gov |

| Molecular Weight | 132.20 g/mol | nih.gov |

| Canonical SMILES | C(CCN)CC@HN | nih.gov |

| InChIKey | LTGPFZWZZNUIIK-ZCFIWIBFSA-N | nih.gov |

| Synonyms | D-Lys-ol, D-Lysinol | nih.gov |

Historical Context of Amino Alcohol Research

Amino alcohols, also known as alkanolamines, are a class of organic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) functional group. wikipedia.org Their bifunctional nature has long made them attractive targets in organic synthesis. wikipedia.org Historically, a significant portion of research focused on synthesizing enantiopure amino alcohols by chemically modifying naturally occurring α-amino acids, which provided a readily available source of chirality. taylorandfrancis.comdiva-portal.org This "chiral pool" synthesis, however, is inherently limited to the structures of the available amino acid precursors. diva-portal.org

To overcome these limitations, considerable research efforts have been directed toward developing novel asymmetric synthetic routes. diva-portal.org These modern methods, such as the Sharpless asymmetric aminohydroxylation, allow for the creation of a much wider diversity of amino alcohol structures with high stereoselectivity. diva-portal.org Amino alcohols are recognized as critical components in the synthesis of complex target molecules, serving as chiral auxiliaries to guide the stereochemical outcome of reactions and as ligands for metal catalysts. wikipedia.org Their presence in numerous natural products and approved pharmaceuticals underscores their significance. wikipedia.org

Overview of Research Trajectories for this compound

Research involving this compound and its structural analogs spans several key areas, primarily leveraging its unique chiral structure.

Chiral Building Block in Synthesis: this compound serves as a valuable chiral building block. Its enantiomer, (S)-2,6-diaminohexan-1-ol, is used for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. lookchem.com By extension, the (R)-enantiomer provides access to the opposite stereochemical series, which is crucial for structure-activity relationship studies. The multiple functional groups allow for its incorporation into more complex molecular architectures, such as in the development of ligands for asymmetric catalysis or as a scaffold for creating libraries of diverse organic molecules. diva-portal.org

Component of Natural Products and Analogs: The core structure of 2,6-diaminohexan-1-ol (B13000101) has been identified within natural product families. For instance, a 2,6-diaminohexan-1-ol moiety is a key component of myxochelins, which are siderophores produced by myxobacteria. mdpi.com Research in this area involves the isolation and structural elucidation of these natural products, as well as the synthesis of their analogs to study their biological functions. mdpi.com

Materials Science and Polymer Chemistry: The diamine structure of this amino alcohol makes it a candidate for applications in polymer science. For example, related diamines like N-(tert-butoxycarbonyl)-1,6-diaminohexane have been used to create amino-functionalized polyethylenes. acs.org Such modifications aim to enhance material properties, like the adhesion between different types of polymers (e.g., polyolefins and polyurethanes), by introducing reactive functional groups onto the polymer backbone. acs.org

Development of Bioactive Agents: There is a growing research trajectory exploring amino alcohols as potential therapeutic agents. Studies have shown that incorporating an amino alcohol moiety into certain molecular frameworks can lead to significant biological activity. mdpi.com For example, libraries of amino alcohols have been synthesized and screened for antibiotic and antifungal properties. mdpi.com In some cases, the introduction of a β-aminoalcohol group into specific chemical scaffolds resulted in a notable increase in antibacterial activity, particularly against strains like methicillin-resistant Staphylococcus aureus. mdpi.com While these studies may not use this compound directly, they establish a clear research precedent for investigating its potential in the development of new antimicrobial agents.

Structure

3D Structure

Properties

Molecular Formula |

C6H16N2O |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(2R)-2,6-diaminohexan-1-ol |

InChI |

InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m1/s1 |

InChI Key |

LTGPFZWZZNUIIK-ZCFIWIBFSA-N |

Isomeric SMILES |

C(CCN)C[C@H](CO)N |

Canonical SMILES |

C(CCN)CC(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for R 2,6 Diaminohexan 1 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to specific enantiomers, avoiding the need for resolving racemic mixtures. These methods often rely on chiral catalysts or auxiliaries to induce stereoselectivity.

Enantioselective reduction of prochiral ketones is a powerful method for producing chiral alcohols. In the context of synthesizing (R)-2,6-diaminohexan-1-ol, this would typically involve the asymmetric hydrogenation of a corresponding α-amino ketone precursor. Dynamic kinetic resolution (DKR) is a particularly effective strategy where a chiral center that can racemize is hydrogenated to create a second, fixed stereocenter with high diastereoselectivity and enantioselectivity. rsc.org

Catalytic systems often employ transition metals like Iridium or Ruthenium complexed with chiral ligands. For instance, an Ir/f-phamidol catalytic system has been shown to be highly effective for the asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters, yielding β-hydroxy α-amino derivatives with excellent control over the stereochemistry. rsc.org This type of methodology is applicable to the synthesis of the target compound from a suitable protected 2-amino-6-amino-1-oxohexane derivative.

Table 1: Representative Enantioselective Reduction via DKR This table illustrates a general, analogous transformation, as specific data for the target compound's immediate precursor is not detailed in the provided sources.

| Precursor Type | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. baranlab.org For this compound, the proteinogenic amino acid L-lysine serves as an ideal precursor. L-lysine possesses the required six-carbon backbone and the (S)-stereochemistry at the C-2 position (which corresponds to the (R)-configuration when the carboxyl group is reduced to a hydroxymethyl group, according to Cahn-Ingold-Prelog priority rules).

The primary transformation required is the selective reduction of the C-1 carboxylic acid functional group to a primary alcohol, without affecting the two amine groups. This can be achieved using various reducing agents, often after suitable protection of the amino groups (e.g., as Boc or Cbz derivatives). This approach leverages the inherent chirality of the starting material to directly yield the desired enantiomer. researchgate.net

Enzymes offer high selectivity and operate under mild conditions, making them valuable tools for asymmetric synthesis. rsc.org Both kinetic resolution of racemates and direct asymmetric synthesis can be accomplished using biocatalytic methods.

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an efficient pathway from simple precursors to complex molecules. nih.govrug.nl A notable example is the synthesis of chiral amino alcohols directly from L-lysine. This biotransformation can be achieved using a cascade that combines a dioxygenase for diastereoselective C-H oxidation, followed by a decarboxylase that cleaves the carboxylic acid moiety. youtube.com This one-pot procedure simplifies the synthesis and purification process, providing direct access to chiral amino alcohols derived from natural amino acids. youtube.com

Engineered enzymatic cascades have also been developed to convert diols into amino alcohols, demonstrating the versatility of this approach for producing bifunctional platform chemicals under sustainable, aqueous conditions. rsc.orgresearchgate.net

Table 2: Example of an Enzymatic Cascade for Chiral Amino Alcohol Synthesis

| Starting Material | Key Enzymes | Product Type | Key Features | Reference |

|---|---|---|---|---|

| L-lysine | 1. Dioxygenase2. Decarboxylase | Chiral Amino Alcohol | One-pot procedure, utilizes natural amino acid precursor. | youtube.com |

Lipases are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. core.ac.uk To obtain this compound, a racemic mixture of 2,6-diaminohexan-1-ol (B13000101) could be subjected to lipase-catalyzed acylation.

In this process, an enzyme such as Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym 435) selectively acylates one enantiomer (e.g., the (S)-enantiomer) using an acyl donor like vinyl acetate. The reaction results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated. This method is a robust and common strategy for accessing enantiopure alcohols. nih.govmdpi.com

Table 3: Principle of Lipase-Catalyzed Kinetic Resolution

| Substrate | Enzyme | Acyl Donor | Process | Result | Reference |

|---|

Enzymatic Biotransformations for Chiral Resolution and Synthesis

Catalytic Synthesis Routes

Beyond the specific asymmetric approaches mentioned, various other catalytic routes are employed for the synthesis of structurally related diamines and amino alcohols. These methods often focus on the efficient formation of C-N or C-C bonds to construct the molecular backbone.

One prominent strategy for synthesizing chiral 1,2-diamines is the catalytic aminolysis of meso-aziridines. This desymmetrization reaction, often catalyzed by chiral Lewis or Brønsted acids, involves the ring-opening of a prochiral aziridine (B145994) with a nitrogen nucleophile to produce a chiral 1,2-diamine with high enantioselectivity. researchgate.netua.es

Furthermore, modern tandem or cascade catalysis offers highly efficient routes. For example, β-amino alcohols can be synthesized in a one-pot reaction from nitroarenes and 1,2-epoxides using a heterogeneous Pd/C catalyst. This process involves the in situ generation of an amine via transfer hydrogenation, which then participates in the ring-opening of the epoxide, streamlining the synthesis and avoiding the isolation of intermediates. researchgate.net Such strategies highlight the ongoing development of efficient and sustainable catalytic methods for producing amino alcohol scaffolds.

Reductive Amination Strategies from Precursors

Reductive amination is a versatile and powerful method for the formation of amines from carbonyl compounds (aldehydes or ketones) and an amine. jocpr.comyoutube.com The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. jocpr.com This one-pot approach is highly valued for its efficiency and atom economy, eliminating the need to isolate the intermediate imine. jocpr.com

For the synthesis of diamino alcohols like this compound, a common precursor is a derivative of lysine (B10760008), where the carboxylic acid is either protected or has been converted to a carbonyl group. The general mechanism involves two key steps:

Imine Formation: A carbonyl compound reacts with an amine to form a hemiaminal, which then dehydrates to form an imine intermediate.

Reduction: A reducing agent, introduced into the reaction mixture, reduces the imine to an amine.

Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild and selective options. jocpr.comorganic-chemistry.org Catalyst-controlled reductive amination offers a more selective approach, utilizing transition metal catalysts to achieve high levels of regio- and stereoselectivity. jocpr.com The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired stereoisomer.

Table 1: Key Aspects of Reductive Amination

| Feature | Description |

| Reaction Type | One-pot conversion of a carbonyl and an amine to a secondary or tertiary amine. |

| Key Intermediate | Imine or Enamine. |

| Common Reducing Agents | Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (NaBH(OAc)3), α-picoline-borane. organic-chemistry.org |

| Catalysis | Can be catalyzed by transition metal complexes (e.g., Ruthenium, Iridium, Nickel) for enhanced selectivity. jocpr.com |

| Advantages | Streamlined synthetic pathway, improved atom economy. jocpr.com |

Hydrogenation Catalysis in Intermediate Conversion

Catalytic hydrogenation is a crucial step in the synthesis of this compound, particularly for the reduction of intermediate functional groups with high stereocontrol. Asymmetric hydrogenation, which uses chiral catalysts, is one of the most effective methods for producing enantiomerically enriched compounds like chiral amino alcohols. researchgate.net

This process typically involves the reduction of a prochiral ketone or imine intermediate. For instance, a β-amino ketone can be hydrogenated to produce the corresponding γ-amino alcohol. researchgate.net The success of this transformation hinges on the selection of an appropriate chiral catalyst and reaction conditions. Transition-metal complexes, particularly those involving ruthenium, rhodium, and iridium, are widely used. researchgate.netdicp.ac.cnnih.gov

A key strategy involves the use of a chiral auxiliary, which can be catalytically installed on an achiral precursor. This auxiliary then directs subsequent diastereoselective reactions, such as hydrogenation, before being removed. nih.gov This approach combines the benefits of asymmetric catalysis (using only a substoichiometric amount of a chiral molecule) with the robustness of auxiliary-based methods. nih.gov For example, a palladium-catalyzed carboetherification/hydrogenation sequence has been developed to provide fast access to a variety of enantioenriched chiral amino alcohols. nih.gov

Application of Metal Catalysts (e.g., Raney Nickel, Cobalt, Copper, Ruthenium)

The choice of metal catalyst is critical in determining the efficiency, selectivity, and outcome of the synthesis of diamino alcohols. Different metals exhibit distinct catalytic properties suitable for various transformations.

Ruthenium (Ru): Ruthenium complexes are highly effective for the asymmetric hydrogenation of ketones and the reductive amination of aldehydes. jocpr.comresearchgate.net For example, RuPHOX-Ru complexes have been successfully applied to the asymmetric hydrogenation of β-secondary amino ketones, yielding chiral γ-secondary amino alcohols with excellent enantioselectivity (up to 99% ee). researchgate.net Supported ruthenium catalysts, such as Ru/g-C3N4, have also shown high activity and selectivity in the hydrogenation of aromatic diamines to their alicyclic counterparts under mild conditions. nih.gov

Cobalt (Co): Amorphous cobalt particles, prepared in situ from CoCl2, can catalyze reductive amination using hydrogen gas as the reductant and aqueous ammonia (B1221849) as the nitrogen source. This method is noted for its high selectivity and wide substrate scope under relatively mild conditions. organic-chemistry.org

Raney Nickel (Ni): Raney Nickel is a widely used, cost-effective catalyst for various hydrogenation reactions, including the reduction of nitriles, nitro groups, and imines. It is often employed in industrial processes due to its high activity, though it may require harsher conditions compared to precious metal catalysts and can sometimes lead to lower selectivity.

Copper (Cu): Copper-based catalysts, often in combination with other metals like chromium, are used in reductive amination processes. For example, a Cu–Cr–La/γ-Al2O3 catalyst has been studied for the reductive amination of cyclohexanone. dntb.gov.ua

Table 2: Comparison of Metal Catalysts in Relevant Syntheses

| Metal Catalyst | Typical Application | Advantages |

| Ruthenium (Ru) | Asymmetric hydrogenation of ketones, Reductive amination. jocpr.comresearchgate.net | High enantioselectivity, High activity under mild conditions. researchgate.netnih.gov |

| Cobalt (Co) | Reductive amination. organic-chemistry.org | High selectivity, Wide substrate scope. organic-chemistry.org |

| Raney Nickel (Ni) | General hydrogenation of various functional groups. | Cost-effective, High activity. |

| Copper (Cu) | Reductive amination. | Used in combination with other metals for specific transformations. dntb.gov.ua |

Protection and Deprotection Strategies in Multistep Synthesis

In the synthesis of complex molecules like this compound, which contains multiple reactive functional groups (two amines and one hydroxyl group), the use of protecting groups is essential. springernature.com Protection and deprotection strategies allow for the selective modification of one part of the molecule while preventing unwanted side reactions at other sites. springernature.com

The synthesis often starts from L-lysine, which has an α-amino group, an ε-amino group, and a carboxylic acid. To selectively reduce the carboxylic acid to an alcohol, both amino groups must first be "protected."

Protection: The α- and ε-amino groups of lysine are reacted with a chemical reagent to form a temporary, non-reactive derivative. Common protecting groups for amines in peptide and amino acid chemistry include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal. The Boc group, for example, is stable to many reaction conditions but can be removed with moderate acids like trifluoroacetic acid (TFA). researchgate.net

Modification: With the amino groups protected, the carboxylic acid can be selectively reduced to a primary alcohol using a suitable reducing agent.

Deprotection: In the final step, the protecting groups are removed from the amino functions to yield the target molecule, this compound. The removal conditions must be chosen carefully to avoid affecting the newly formed alcohol or the stereocenter.

The compatibility and orthogonality of different protecting groups are key to designing a successful multistep synthesis, allowing for the selective removal of one group while others remain intact. springernature.com

Table 3: Common Protecting Groups in Amino Acid Chemistry

| Protecting Group | Abbreviation | Structure | Removal Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | O=C(OC(CH₃)₃)- | Moderate to strong acid (e.g., TFA). researchgate.net | Stable to catalytic hydrogenation and basic conditions. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine (B6355638) in DMF). researchgate.net | Stable to acidic conditions. | |

| Benzyloxycarbonyl | Z or Cbz | O=C(OCH₂C₆H₅)- | Catalytic hydrogenation (H₂/Pd), strong acid. | Stable to mild acid and base. |

Spectroscopic and Theoretical Characterization of R 2,6 Diaminohexan 1 Ol

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (R)-2,6-diaminohexan-1-ol.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and the chemical environment of protons within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information.

In a study where a derivative of this compound was synthesized, the resulting NMR data was crucial for confirming the structure. iucr.org Specifically, in the ¹H NMR spectrum of a related compound measured in DMSO-d₆, characteristic signals were observed for the protons in the hexan-1-ol backbone. iucr.org For the 2,6-diaminohexan-1-ol (B13000101) moiety itself, typical proton signals include multiplets for the methylene (B1212753) groups (H₂-3, H₂-4, H₂-5), a triplet for the aminomethylene group (H₂-6), and distinct signals for the oxygenated methylene group (H₂-1) and the aminomethine proton (H₂-2). mdpi.com

The ¹³C NMR spectrum provides complementary information, with distinct peaks for each carbon atom in a unique chemical environment. The chemical shifts are influenced by the attached functional groups. For instance, the carbon attached to the hydroxyl group (C-1) and the carbons bonded to the amino groups (C-2 and C-6) will have characteristic downfield shifts compared to the other methylene carbons in the chain. udel.edulibretexts.org A study on a related compound showed ¹³C NMR signals in DMSO-d₆ at specific ppm values corresponding to the carbons of the hexan-1-ol derivative backbone. iucr.org

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound Moiety

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H₂-1 | ~3.6 | C-1 ~63 |

| H-2 | ~4.1 | C-2 ~51 |

| H₂-3 | ~1.6 | C-3 ~29-30 |

| H₂-4 | ~1.5 | C-4 ~23 |

| H₂-5 | ~1.7 | C-5 ~30-39 |

| H₂-6 | ~3.4 | C-6 ~39 |

Note: Exact chemical shifts can vary depending on the solvent and specific derivative of the compound. The data is based on typical values for similar structures. iucr.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. In the analysis of compounds containing the 2,6-diaminohexan-1-ol moiety, HRMS provides the exact mass, which confirms the molecular formula. mdpi.com For instance, in one study, a prominent protonated ion peak [M+H]⁺ was observed, which allowed for the determination of the molecular formula C₁₈H₂₂N₄O₃ for a related compound. mdpi.com This technique is essential for verifying the successful synthesis of derivatives of this compound. rsc.orgrsc.org

Computational and Quantum Chemical Studies

Computational methods offer deeper insights into the molecular properties of this compound that are not directly accessible through experimental techniques alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to optimize the geometry of this compound, predict its vibrational frequencies, and analyze its frontier molecular orbitals (HOMO and LUMO). researchgate.netscirp.org These calculations are valuable for understanding the molecule's reactivity and spectroscopic properties. researchgate.net For example, DFT has been used to study the conformational effects on the electronic circular dichroism (ECD) spectra of related chiral molecules. mdpi.com Furthermore, DFT calculations can support the interpretation of experimental data, such as NMR and IR spectra, by providing a theoretical basis for the observed signals. heteroletters.orguhasselt.be

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information on the conformational changes and flexibility of this compound in different environments, such as in solution. nih.govmdpi.comresearchgate.net By simulating the interactions of the molecule with its surroundings over time, MD can reveal the preferred conformations and the dynamics of intramolecular hydrogen bonding. This information is crucial for understanding how the molecule might interact with other molecules, which is a key aspect of its potential applications. nih.gov

Forcefield Applications in Conformational Analysis

Forcefield methods are a faster computational approach compared to quantum mechanical calculations and are particularly useful for exploring the conformational landscape of flexible molecules like this compound. asianpubs.org These methods use a set of empirical energy functions to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically or randomly changing the torsion angles of the molecule and calculating the energy, a conformational analysis can be performed to identify the low-energy conformers. leidenuniv.nl This approach, often used in conjunction with techniques like the stochastic Boltzmann jump procedure, helps in understanding the predominant shapes the molecule adopts, which in turn influences its physical and chemical properties. asianpubs.orgleidenuniv.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analoguesheteroletters.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgsciepub.com This method is pivotal in medicinal chemistry for predicting the activity of newly designed molecules, thereby reducing the time and costs associated with synthesizing and testing numerous compounds. researchgate.netscirp.org

While specific QSAR studies focusing directly on analogues of this compound are not detailed in the available literature, the methodology is widely applied to various classes of biologically active molecules, such as benzimidazole (B57391) and thiazolidine-4-one derivatives. researchgate.netnih.gov The general process involves several key steps.

First, the three-dimensional structures of the compounds in the series are generated and optimized, typically using quantum chemical methods like Density Functional Theory (DFT). scirp.org From these optimized structures, a wide range of molecular descriptors are calculated. scirp.org These descriptors quantify various aspects of the molecule's physicochemical properties and can include:

Quantum Chemical Descriptors: Chemical potential (μ), polarizability (α), and energy of frontier orbitals (HOMO/LUMO). researchgate.netscirp.org

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, and topological indices. researchgate.net

Structural Descriptors: Bond lengths, bond angles, and steric parameters. researchgate.netscirp.org

Next, a mathematical model is developed using statistical methods to correlate a selection of these descriptors with the observed biological activity (often expressed as pIC₅₀ or pMIC, the negative logarithm of the inhibitory concentration). researchgate.net Common statistical techniques include Multiple Linear Regression (MLR), Non-Linear Regression (NLR), and machine learning approaches like Artificial Neural Networks (ANN). scirp.orgscirp.org

The resulting QSAR model is then rigorously validated to assess its statistical significance, robustness, and predictive power. scirp.org A robust model can then be used to predict the biological activity of novel, yet-to-be-synthesized analogues. scirp.org For example, QSAR studies on thiazolidine-4-one derivatives have shown that descriptors related to polarizability, electronegativity, and surface area positively correlate with anti-tubercular activity. nih.gov Such findings provide crucial insights into the structural features that can be modified to enhance the desired biological effect. nih.gov

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations

The presence of both hydroxyl and primary amine functionalities allows for selective or exhaustive reactions depending on the chosen reagents and reaction conditions.

Reactions of the Hydroxyl Group

The primary hydroxyl group in (R)-2,6-diaminohexan-1-ol can undergo typical reactions of alcohols. For these reactions to occur selectively at the hydroxyl group, the more nucleophilic amine groups generally require protection.

Common transformations of the hydroxyl group include:

Esterification: Alcohols can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. mit.edu For instance, the hydroxyl group of a protected this compound derivative can be acylated to introduce various functional moieties.

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. universiteitleiden.nl For example, Swern oxidation or the use of reagents like pyridinium (B92312) chlorochromate (PCC) can yield the corresponding aldehyde.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. libretexts.org This facilitates subsequent nucleophilic substitution reactions at this position.

Reactions of the Primary Amine Groups

The two primary amine groups in this compound are nucleophilic and can participate in a variety of reactions. cymitquimica.com

Key reactions involving the primary amine groups include:

Acylation: Amines react with acylating agents like acyl chlorides or anhydrides to form amides. mnstate.edu This is a common strategy for introducing various substituents.

Alkylation: Primary amines can be alkylated by reaction with alkyl halides. However, this method can lead to polyalkylation, forming secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. chemrevise.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.

Schiff Base Formation: Primary amines condense with aldehydes or ketones to form imines (Schiff bases). mnstate.edu

Derivatization for Analysis: Due to the lack of a chromophore, biogenic amines are often derivatized before analysis by methods like HPLC. researchgate.net Common derivatizing agents that react with primary amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and benzoyl chloride. researchgate.nethelsinki.firesearchgate.net Dansyl chloride is often preferred as it can react with both primary and secondary amines to form stable and highly sensitive derivatives. researchgate.net

Synthesis of Novel Analogues and Derivatives

The versatile reactivity of this compound makes it an important chiral building block for the synthesis of a diverse range of molecules. lookchem.com

Design and Synthesis of Chiral Ligands

The chiral nature and the presence of multiple coordination sites (two nitrogens and one oxygen) make this compound and its derivatives excellent candidates for chiral ligands in asymmetric catalysis. lookchem.comnih.gov These ligands can coordinate with transition metals to form chiral catalysts that can induce enantioselectivity in a variety of chemical transformations. dicp.ac.cnchemrxiv.orgdicp.ac.cn The synthesis of such ligands often involves the derivatization of the amine or hydroxyl groups to tune the steric and electronic properties of the resulting metal complex. dicp.ac.cnsigmaaldrich.com

Preparation of Protected Derivatives

Selective modification of one functional group in the presence of others in this compound necessitates the use of protecting groups. The amine groups are typically more nucleophilic than the hydroxyl group and will react preferentially.

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, this group is stable under many reaction conditions but can be removed under acidic conditions.

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is removed by catalytic hydrogenation. ucl.ac.uk

9-Fluorenylmethoxycarbonyl (Fmoc): This protecting group is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine (B6355638). ucl.ac.ukresearchgate.net

The hydroxyl group can be protected as an ether (e.g., benzyl ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). The choice of protecting groups is crucial for a successful multi-step synthesis, requiring an orthogonal protection strategy where each protecting group can be removed without affecting the others.

Incorporation into Natural Product Analogues

Total synthesis is a powerful method for creating analogues of complex natural products, allowing for systematic modifications to the natural scaffold. routledge.com this compound can serve as a chiral building block in the synthesis of analogues of natural products. uni-saarland.de Its incorporation can introduce specific stereochemistry and functional groups that may alter the biological activity of the parent natural product. webpal.org For instance, it can be used to replace a similar structural motif within a larger molecule to probe structure-activity relationships or to improve pharmacokinetic properties.

Solid-Phase Conjugation Methodologies

Solid-phase conjugation represents a cornerstone of modern biochemical synthesis, enabling the immobilization of molecules onto a solid support or their use as building blocks in complex assemblies like peptides. peptide.compeptide.com For a trifunctional molecule such as this compound, also known as D-lysinol, solid-phase methodologies are indispensable for achieving site-specific derivatization of its α-amino, ε-amino, and primary hydroxyl groups. nih.gov The successful application of these techniques hinges on a sophisticated orthogonal protecting group strategy, where each functional group can be selectively addressed without affecting the others. sigmaaldrich.combeilstein-journals.org

The core principle involves anchoring the this compound moiety to a solid resin, followed by sequential, controlled reactions on the immobilized molecule. peptide.com This heterogeneous synthesis approach simplifies purification, as excess reagents and by-products are easily removed by washing the resin. peptide.com

Immobilization on Solid Supports

The initial step in solid-phase synthesis is the covalent attachment of the molecule to an insoluble polymeric support, often referred to as a resin. peptide.com this compound can be anchored through any of its three functional groups, with the choice depending on the desired synthetic outcome. For instance, in a strategy aimed at producing C-terminal peptide alcohols, the molecule can be anchored via one of its amino groups, leaving the hydroxyl function free for subsequent O-acylation. google.com

Commonly used resins in solid-phase peptide synthesis (SPPS) are suitable for this purpose. The selection of the resin and linker determines the conditions under which the final product is cleaved from the support. peptide.com

| Resin Type | Reactive Group on Resin | Target Functional Group on this compound | Typical Linkage Formed |

|---|---|---|---|

| 2-Chlorotrityl chloride Resin | Trityl Chloride | α-Amino, ε-Amino, or Hydroxyl | Amine or Ether |

| Merrifield Resin | Chloromethyl | Hydroxyl or Amino (requires quaternization) | Ether or Amine |

| Wang Resin | p-alkoxybenzyl alcohol | (Activated) Carboxylic Acid (if derivatized) | Ester |

| Carboxypolystyrene Resin | Carboxylic Acid | Hydroxyl or Amino | Ester or Amide |

Orthogonal Protection and Selective Derivatization

The power of solid-phase conjugation lies in the use of orthogonal protecting groups, which are stable to the deprotection conditions of one another. peptide.combeilstein-journals.org This allows for the selective unmasking and reaction of a single functional group on the resin-bound this compound. In the context of Fmoc (9-fluorenylmethoxycarbonyl)-based SPPS, this strategy is well-established. sigmaaldrich.com

For example, to achieve selective conjugation on the ε-amino group, the α-amino group is protected with the base-labile Fmoc group, while the ε-amino group is protected with a group that is stable to the piperidine used for Fmoc removal. sigmaaldrich.combeilstein-journals.org Such orthogonal protecting groups for the lysine (B10760008) side chain include the acid-labile Boc (tert-butyloxycarbonyl), Mtt (4-methyltrityl), and the hydrazine-labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). sigmaaldrich.combeilstein-journals.org

A typical workflow for side-chain conjugation involves:

Incorporation of this compound with an Fmoc-protected α-amino group and an ivDde-protected ε-amino group into a growing peptide chain on the resin. sigmaaldrich.com

Elongation of the peptide chain by standard Fmoc-SPPS cycles. beilstein-journals.org

Once the main chain is assembled, the ivDde group is selectively removed using a solution of 2% hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF), leaving all other protecting groups intact. sigmaaldrich.combeilstein-journals.org

A desired molecule (such as a lipid, fluorophore, or another peptide) is then coupled to the newly liberated ε-amino group. beilstein-journals.org

Finally, the entire construct is cleaved from the resin and all remaining protecting groups are removed. peptide.com

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagent(s) | Stability |

|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Labile to base; Stable to acid and hydrazine |

| ε-Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Labile to strong acid; Stable to base and hydrazine |

| 4-Methyltrityl | Mtt | 1% TFA in Dichloromethane (DCM) | Labile to mild acid; Stable to base and hydrazine | |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Labile to hydrazine; Stable to base and acid | |

| Hydroxyl | tert-Butyl | t-Bu | Trifluoroacetic Acid (TFA) | Labile to strong acid; Stable to base and hydrazine |

Research Findings in Solid-Phase Derivatization

Research has demonstrated the utility of these strategies for creating complex molecular architectures. A key approach for synthesizing C-terminal peptide alcohols involves anchoring an N-Fmoc protected amino alcohol to a solid support via its amino function. google.com The free hydroxyl group is then available for O-acylation, forming an ester linkage with the first amino acid of a peptide sequence, resulting in a depsipeptide. google.com The synthesis proceeds via standard SPPS, and the final cleavage step yields the C-terminal modified peptide alcohol. google.com

The use of ivDde-Lys(Fmoc)-OH in SPPS allows for side-chain modification to be performed during chain extension. sigmaaldrich.com After incorporating this building block, the side-chain Fmoc group can be removed with piperidine, the side-chain can be acylated, and then the ivDde group can be removed with hydrazine to continue chain elongation, offering a versatile route to branched and modified peptides. sigmaaldrich.com

Applications in Advanced Chemical Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. Chiral building blocks are foundational to this endeavor, as they provide a starting point with a pre-defined stereochemistry. uniroma1.it (R)-2,6-Diaminohexan-1-ol serves as such a building block, often derived from the natural and readily available amino acid, D-lysine. nih.govmdpi.com

The production of enantiomerically pure compounds is critical in industries like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. nih.gov this compound is utilized as a scaffold to construct more complex enantiopure molecules. Its defined stereocenter at the C2 position is incorporated into the final product, ensuring its stereochemical integrity.

A significant application is in the synthesis of chiral ligands, such as certain bisoxazolines. orgsyn.org The general synthetic route involves reacting a chiral amino alcohol, like this compound, with a dinitrile or its equivalent. The chirality of the amino alcohol is directly transferred to the resulting ligand, which can then be used in further synthetic applications. This method avoids the need for resolving a racemic mixture of the final product, which is often an inefficient process. wits.ac.za

Stereoselective reactions are those that preferentially yield one stereoisomer over others. google.comnih.gov The design of such reactions often relies on the use of a chiral catalyst or auxiliary that can influence the three-dimensional course of the reaction.

Ligands synthesized from this compound are designed for this purpose. When these chiral ligands coordinate to a metal center, they create a chiral environment around the metal. This chiral catalytic complex can then direct an incoming substrate to react in a specific orientation, leading to the formation of a product with high enantiomeric excess. For example, chiral bisaminophosphine ligands are used in rhodium-catalyzed asymmetric hydrogenations to produce chiral amines. acs.org The stereochemistry of the final product is dictated by the chirality of the ligand, which originates from the starting building block like this compound.

Role in Coordination Chemistry and Metal Complex Formation

Coordination compounds consist of a central metal ion bonded to surrounding molecules or ions, known as ligands. libretexts.org The diamine and alcohol functional groups in this compound are excellent electron-pair donors (Lewis bases), allowing the molecule to act as a chelating ligand that can bind to a single metal ion at multiple points. libretexts.org

This compound can act as a bidentate or tridentate ligand, coordinating to metal ions through the nitrogen atoms of its two amino groups and the oxygen atom of its hydroxyl group. This chelating ability forms stable, ring-like structures with the metal ion.

Copper(II) complexes, in particular, have been studied extensively with the parent amino acid, lysine (B10760008). primescholars.comgoogle.com These studies show that the α-amino group and another donor group readily form complexes with copper. google.comresearchgate.net this compound is expected to form similar stable complexes. The coordination can involve the α-amino group and the hydroxyl group, or both amino groups, depending on the reaction conditions and the metal ion. Other metal ions, such as Zinc(II), are also known to form complexes with lysine-derived ligands. nih.gov

| Metal Ion | Potential Coordination Sites | Complex Type | Supporting Evidence |

|---|---|---|---|

| Copper(II) | α-NH2, ε-NH2, -OH | Chelate Complex | Extensively studied with lysine, the parent amino acid. primescholars.comresearchgate.net |

| Zinc(II) | α-NH2, ε-NH2, -OH | Chelate Complex | Used in ligand-exchange chromatography with lysine derivatives. nih.gov |

| Nickel(II) | α-NH2, ε-NH2, -OH | Chelate Complex | Studied with related amino-alcohol ligands. nih.gov |

| Cobalt(II) | α-NH2, ε-NH2, -OH | Chelate Complex | General affinity of Co(II) for amine and hydroxyl ligands. |

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and ligand and the complex itself. researchgate.net The stability of complexes formed with amino-alcohol ligands is influenced by several factors, including the nature of the metal ion and the structure of the ligand. scispace.com

Thermodynamic studies on the closely related copper(II)-lysine and copper(II)-ornithine systems show that the involvement of the side-chain amino group in coordination significantly impacts the stability and thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the resulting complex. researchgate.net For ligands like this compound, the ability to form multiple chelate rings (one five-membered ring involving the α-amino and hydroxyl groups, and a larger ring involving the two amino groups) would contribute to high thermodynamic stability, an effect known as the chelate effect. Furthermore, research on similar ligands indicates that structural rigidity and the pre-organization of the ligand's conformation for binding play a crucial role in determining the stability constants with metal ions. nih.gov

Catalysis and Organocatalysis

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. tcichemicals.comsigmaaldrich.com Chiral amines and their derivatives are among the most powerful classes of organocatalysts, capable of promoting highly enantioselective transformations. princeton.edu

While direct use of this compound as an organocatalyst is not extensively documented, its structure is highly relevant to the field. Many organocatalytic reactions, such as aldol (B89426) and Michael additions, proceed through the formation of an enamine or iminium ion intermediate, which requires a primary or secondary amine on the catalyst. princeton.edu The lysine side chain, for instance, is the key catalytic residue in natural Class I aldolase (B8822740) enzymes, where its ε-amino group forms a Schiff base with a ketone substrate to facilitate C-C bond cleavage. nih.gov

Given that this compound possesses two primary amine groups and a chiral backbone, it holds significant potential as a precursor for bifunctional organocatalysts. The presence of multiple functional groups (two amines and one hydroxyl) allows for the catalyst to interact with substrates at multiple points, potentially leading to highly organized and stereoselective transition states, a hallmark of efficient organocatalysis. sigmaaldrich.com

Design of Chiral Catalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral catalysts are instrumental in achieving high levels of enantioselectivity. This compound serves as a versatile scaffold for the creation of chiral ligands. These ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.govsoton.ac.uknih.gov The presence of both amine and alcohol functionalities allows for the synthesis of a variety of ligand types, including Schiff bases, amides, and phosphine-containing ligands, which can be tailored for specific catalytic applications. dicp.ac.cn The development of such catalysts is crucial for producing single-enantiomer drugs and agrochemicals, thereby enhancing their efficacy and reducing potential side effects.

Metal-Complex Catalysis (e.g., Tyrosinase Models)

This compound and its derivatives have been utilized in the development of metal complexes that mimic the active sites of metalloenzymes. A notable example is the creation of functional models for tyrosinase, a type 3 copper enzyme responsible for the ortho-hydroxylation of monophenols to catechols and their subsequent oxidation to quinones. uni-kiel.dersc.org

Researchers have synthesized di-copper(II) complexes where ligands derived from diaminoalkanes, similar in structure to this compound, bridge two copper centers. researchgate.net These synthetic complexes can exhibit catecholase activity, catalyzing the oxidation of catechols. For instance, a di-copper(II) complex utilizing 1,6-diaminohexane as a bridging ligand has been shown to be a potential functional model for the active site of tyrosinase. researchgate.net The chiral nature of this compound can introduce stereoselectivity into these catalytic oxidations. Studies on related systems have shown that chiral spacers can influence the recognition of enantiomeric substrates. researchgate.net

Table 1: Kinetic Parameters of a Di-copper(II) Complex as a Tyrosinase Model researchgate.net

| Parameter | Value |

| Optimal pH | 8 |

| Optimal Temperature | 40 °C |

| Optimal Ionic Strength | 50 mM |

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. whiterose.ac.ukbeilstein-journals.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Chiral ligands derived from this compound can be employed to induce asymmetry in these transformations, leading to the synthesis of chiral biaryls and other valuable molecules.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.ukharvard.edu The ligand influences the rates and selectivities of these elementary steps. While direct applications of this compound in widely recognized cross-coupling reactions are still an area of active research, the principles of ligand design suggest its potential. For instance, bidentate ligands are known to stabilize the palladium catalyst and facilitate the catalytic cycle. frontiersin.org The diamine functionality of this compound provides a basis for creating such bidentate or even tridentate ligands.

Integration into Functional Materials

The same structural features that make this compound valuable in catalysis also lend themselves to the creation of advanced functional materials with tailored properties.

Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, leading to materials with enhanced or novel functionalities. frontiersin.org this compound can act as an organic linker or structure-directing agent in the synthesis of these hybrids. magtech.com.cnrsc.org

Its amine and alcohol groups can form covalent or non-covalent bonds with inorganic precursors, such as metal alkoxides or metal halides. For example, diamines have been used to create self-assembled hybrid layered molybdates and to functionalize ceramic membranes. researchgate.netmdpi.com The chirality of this compound can impart chiral recognition capabilities to the resulting hybrid material, which could be exploited in enantioselective separations or sensing applications.

Formation of Porous Carbon Monoliths with Metal Doping

Porous carbon monoliths are materials with a continuous, interconnected porous structure, making them attractive for applications in catalysis, separation, and energy storage. The incorporation of metal nanoparticles into these monoliths can introduce catalytic activity. While direct use of this compound for this specific application is not extensively documented, related diamines have been used in the synthesis of materials that can serve as precursors for such monoliths. For instance, 1,6-diaminohexane has been used to intercalate into layered manganese oxides, which can then be processed into different material forms. acs.org

The general approach involves using an organic template, such as a chitosan-based monolith, which can then be pyrolyzed to form a porous carbon structure. researchgate.net this compound could potentially be incorporated into the precursor material, and its functional groups could serve as anchoring sites for metal ions. Upon carbonization, these metal ions would be reduced to metal nanoparticles dispersed throughout the carbon matrix. The chirality of the original diamino alcohol could influence the morphology and properties of the final doped carbon monolith.

Biological Interactions and Non Human Applications

Enzymatic Recognition and Biocatalytic Activity

The chiral nature of (R)-2,6-diaminohexan-1-ol dictates its interaction with enzymes, which are inherently stereoselective. Its potential as a substrate or modulator of enzymatic activity is a key area of investigation.

Enzymatic cascades, where multiple enzymes work in sequence to synthesize a target molecule, are powerful tools in biocatalysis. While direct studies featuring this compound in such cascades are not prominent, research on its enantiomer, L-lysinol, demonstrates the utility of this molecular scaffold. For instance, multi-enzyme cascades have been developed for the successful conversion of N-Cbz-protected L-lysinol into valuable chiral nitrogen-containing heterocycles like L-3-N-Cbz-aminoazepane. These processes often utilize a combination of enzymes such as galactose oxidase and imine reductase variants.

Furthermore, the development of dynamic kinetic resolution (DKR) reactions can circumvent the need for complex multi-enzyme cascades. In one such strategy, L-lysine was used as a "smart" amine donor in transaminase-catalyzed reactions. chemrxiv.orgchemrxiv.org The ketone byproduct derived from lysine (B10760008) spontaneously cyclizes, which drives the reaction equilibrium towards the desired product and eliminates the need for a separate enzyme to remove the byproduct. chemrxiv.orgchemrxiv.org This approach has proven effective for synthesizing various β-branched noncanonical amino acids with high yields and selectivity. chemrxiv.org

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. Their interaction with lysine and its derivatives is crucial in many biological pathways. For example, L-lysine is a known substrate for enzymes like L-lysine oxidase, which is involved in a wide range of applications. sigmaaldrich.com Strategies for the kinetic resolution of profens have included stereoselective biooxidation using oxidases. conicet.gov.ar While these studies focus on L-lysine or other substrates, they highlight the potential for this compound to interact with oxidoreductases, although specific research on this interaction is limited. The enzymatic systems for profen resolution often involve lipases and esterases, but also include oxidoreductases as a potential strategy. conicet.gov.ar

Enzymatic kinetic resolution is a widely used industrial method for separating racemic mixtures into pure enantiomers. conicet.gov.archemrxiv.org This technique relies on the ability of enzymes, particularly lipases, to selectively catalyze the transformation (e.g., esterification or hydrolysis) of one enantiomer in a racemic pair at a much higher rate than the other. conicet.gov.archemrxiv.orgacademie-sciences.fr

The process can be optimized by screening various parameters, as shown in the resolution of different chiral compounds:

| Parameter | Example Condition/Reagent | Effect/Observation | Source |

|---|---|---|---|

| Enzyme | Lipase (B570770) PS (from Pseudomonas cepacia), Lipase B from Candida antarctica (CAL-B), Candida rugosa lipase | Enzyme choice is critical for achieving high enantioselectivity (E > 200 in some cases). academie-sciences.frmdpi.com | academie-sciences.frmdpi.com |

| Acyl Donor | Vinyl acetate, vinyl laurate, trialkyl orthoesters | The structure of the acyl donor can significantly influence conversion rates and selectivity. chemrxiv.orgacademie-sciences.fr | chemrxiv.orgacademie-sciences.fr |

| Solvent | Toluene, cyclohexane, hexane, acetonitrile | The reaction medium affects enzyme activity and enantiopurity of the products. chemrxiv.orgmdpi.commdpi.com | chemrxiv.orgmdpi.commdpi.com |

| Temperature | 30°C to 60°C | Optimizing temperature is crucial for reaction rate and enzyme stability. chemrxiv.orgmdpi.com | chemrxiv.orgmdpi.com |

Although specific studies on the enzymatic kinetic resolution of racemic 2,6-diaminohexan-1-ol (B13000101) were not found in the search results, the established methodologies for other chiral alcohols and amines are directly applicable. chemrxiv.orgacademie-sciences.frmdpi.com For example, the resolution of racemic ibuprofen (B1674241) is a well-documented process that can be achieved through enantioselective esterification catalyzed by lipases in non-aqueous media. conicet.gov.ar Similarly, diastereoisomeric crystallization using a chiral resolving agent, such as L-lysine for ibuprofen, represents an alternative physical method for separation. conicet.gov.ar

The primary amine groups of this compound make it structurally analogous to the side chain of lysine, a frequent target for protein modification and the development of chemical probes. L-lysine is an essential amino acid used in various biochemical applications, including as a component of poly-lysine polymers and as a substrate in studies of glycation and oxidation mechanisms. sigmaaldrich.com While direct applications of (R)-lysinol as a probe are not detailed, the extensive research into lysine-reactive chemistry provides a framework for its potential use.

Molecular Recognition and Ligand Binding Studies

The ability of biological systems to recognize specific molecules is fundamental to all cellular processes. The stereochemistry of a ligand like this compound is paramount in its interaction with biomolecular targets.

Biological receptors and nucleic acids exhibit a high degree of stereoselectivity. A prominent example is the lysine riboswitch, a structured mRNA element found in bacteria that controls gene expression by directly binding to L-lysine. nih.gov This riboswitch shows remarkable selectivity, binding L-lysine with an apparent dissociation constant (KD) of approximately 1 µM while discriminating against closely related analogs like D-lysine and ornithine. nih.gov This high fidelity underscores that biological systems can readily distinguish between enantiomers, suggesting that (R)-lysinol would have a significantly different interaction profile with such a target compared to the natural L-lysine.

Synthetic receptors and ligands have also been developed based on the lysine scaffold. In one study, a series of lysine-based cluster mannosides were synthesized as high-affinity ligands for the human mannose receptor. tno.nl By increasing the number of mannose groups attached to a lysine backbone, the binding affinity was enhanced dramatically, reaching nanomolar concentrations. tno.nl This demonstrates how the lysine structure can be used as a scaffold for developing potent and specific ligands.

In another study focusing on the enzyme SMYD3, a lysine methyltransferase, the binding affinities of the (R)- and (S)-enantiomers of the allosteric ligand diperodon (B91815) were determined. The KD values were 84 µM for the (R)-enantiomer and 42 µM for the (S)-enantiomer, highlighting that even for non-natural ligands, stereochemistry plays a critical role in the strength of the interaction with a protein target. diva-portal.org

| Biomolecule | Ligand | Binding Affinity (KD) | Key Finding | Source |

|---|---|---|---|---|

| B. subtilis lysC Riboswitch | L-Lysine | ~1 µM | Highly selective for the L-enantiomer. nih.gov | nih.gov |

| Human Mannose Receptor | Lysine-based hexamannoside (M6L5) | 0.5–2.6 nM | Lysine scaffold used to create a high-affinity synthetic ligand. tno.nl | tno.nl |

| SMYD3 Methyltransferase | (R)-Diperodon | 84 µM | Enantiomers show different binding affinities to an allosteric site. diva-portal.org | diva-portal.org |

| SMYD3 Methyltransferase | (S)-Diperodon | 42 µM | Enantiomers show different binding affinities to an allosteric site. diva-portal.org | diva-portal.org |

Development of Fluorescent Ligands and Probes for Molecular Recognition

The unique chiral structure of this compound, a derivative of the amino acid D-lysine, makes it and its parent molecule a key target for the development of fluorescent ligands and probes for enantioselective molecular recognition. These probes are instrumental in distinguishing between the enantiomers of chiral molecules, a critical function in biological and pharmaceutical research.

Researchers have synthesized various fluorescent probes designed for the chemoselective and enantioselective recognition of specific amino acid enantiomers. rsc.org The design of these probes often incorporates a chiral scaffold, such as 1,1'-binaphthyl, which provides the necessary chirality for discrimination. rsc.org Functional groups are strategically placed on this scaffold to interact specifically with the target amino acid. rsc.org

One area of significant progress is in the enantioselective recognition of lysine. For instance, an imidazole (B134444) bromide fluorescent probe based on chiral H8-BINOL was developed and demonstrated a notable ability to distinguish between L-lysine and D-lysine. mdpi.com When this probe, designated (R)-1, binds to L-lysine, a significant fluorescence enhancement and a distinct red shift in the emission wavelength are observed, a phenomenon attributed to an intramolecular charge transfer (ICT) mechanism. mdpi.comresearchgate.net In contrast, its interaction with D-lysine produces a minimal change. mdpi.comresearchgate.net This differential response allows for the determination of the enantiomeric composition of lysine in a sample. mdpi.com

Similarly, other studies have focused on creating probes that show high selectivity for lysine. Micelles composed of amphiphilic diblock copolymers have been used to encapsulate water-insoluble fluorescent probes, enabling the selective recognition of L-lysine in aqueous solutions, particularly in the presence of Zn2+ ions. rsc.org Another approach involved a novel fluorinated chiral dialdehyde, which exhibited enhanced fluorescent sensitivity and selectivity for lysine when used in a fluorous phase, minimizing interference from aqueous or organic media. acs.org

The development of these fluorescent ligands is crucial for applications such as the rapid analysis of asymmetric reactions and potentially for the real-time imaging of amino acids within biological systems. researchgate.net

| Probe Type | Chiral Scaffold | Recognition Target | Key Finding | Reference |

|---|---|---|---|---|

| Imidazole Bromide Probe ((R)-1) | H8-BINOL | L-lysine vs. D-lysine | Significant fluorescence enhancement and a 55.6 nm red shift for L-Lysine due to ICT mechanism. Enantioselective fluorescence enhancement ratio (ef) of 2.7. | mdpi.com, researchgate.net |

| Amphiphilic Diblock Copolymer Micelles | (S)-1,1'-binaphthyl-based monoaldehydes | L-lysine in aqueous solution | Encapsulated probe shows chemoselective and enantioselective fluorescence enhancement with L-lysine in the presence of Zn2+. | rsc.org |

| Fluorinated Chiral Dialdehyde | (S,S)-2,6-bis(1-hydroxyethyl)pyridine and 2-naphthol | Lysine in fluorous phase | Fluorous phase greatly enhances fluorescent sensitivity and selectivity, avoiding media interference. | acs.org |

Antimicrobial Properties (In Vitro Studies)

The structural components of this compound, particularly its relation to the amino acid lysine, have prompted investigations into its antimicrobial potential. lookchem.com While research on this specific (R)-enantiomer is limited, studies on lysine-based compounds and the racemate or (S)-enantiomer provide insights into its possible activities. The (S)-enantiomer, (S)-2,6-diaminohexan-1-ol, has been noted for its potential antibacterial and antifungal properties, suggesting that the diaminohexanol structure is a promising candidate for new antimicrobial agents. lookchem.com

Antibacterial Activity Investigations

Research into lipopeptides, where fatty acids are conjugated to amino acid backbones, has demonstrated the antibacterial potential of lysine-containing structures. A study involving synthetic lipopeptides, including palmitic acid attached to lysine residues (e.g., C16-KK-NH2), revealed relatively strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.com The minimum inhibitory concentrations (MIC) for these compounds against S. aureus were found to be in the range of 2 to 16 mg/L. mdpi.com These findings underscore the potential of lysine derivatives in combating bacterial pathogens. The general approach of screening plant extracts and synthetic compounds for antibacterial effects is a common strategy to identify new antimicrobial leads. nih.govajol.infohu.edu.jonih.gov

| Compound | Target Organism | Measured Activity (MIC) | Reference |

|---|---|---|---|

| Palmitic Acid-Lysine Lipopeptides (e.g., C16-KK-NH2) | Staphylococcus aureus | 2 - 16 mg/L | mdpi.com |

Antifungal Activity Investigations

The potential of lysine and its derivatives extends to antifungal applications. The same lysine-based lipopeptides that showed antibacterial effects also exhibited moderate antifungal activities in vitro. mdpi.com

Furthermore, studies have shown that lysine itself can significantly enhance the efficacy of existing antifungal drugs. sciengine.comoup.com For example, while lysine alone does not have a direct fungicidal effect, its combination with Amphotericin B (AmB) leads to a potentiation of AmB's action against Candida albicans, Candida parapsilosis, and Cryptococcus neoformans. sciengine.comoup.com In one study, the MIC80 value for AmB against C. albicans dropped from 0.5 µg/ml when used alone to 0.25 µg/ml when combined with 0.5 mM or 1 mM lysine. oup.com This synergistic effect is thought to be related to lysine-mediated oxidative damage in the fungal cells. sciengine.com The combination was also effective in preventing biofilm formation, a critical factor in the persistence of fungal infections. sciengine.com These findings suggest that lysine derivatives like this compound could serve as sensitizing agents in combination therapies for fungal infections.

| Agent(s) | Concentration | Observed Effect | Reference |

|---|---|---|---|

| AmB alone | 0.25 µg/ml | 52% cell survival | sciengine.com, oup.com |

| Lysine alone | 1 mM | 91% cell survival | sciengine.com, oup.com |

| AmB + Lysine | 0.25 µg/ml + 1 mM | 0.2% cell survival | sciengine.com, oup.com |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient, stereoselective, and sustainable methods for producing (R)-2,6-Diaminohexan-1-ol is paramount to unlocking its potential. While traditional syntheses often rely on multi-step processes, future research is expected to focus on greener and more atom-economical alternatives.

Emerging opportunities lie in the integration of biocatalysis and chemocatalysis. nih.govrsc.org Engineered enzymatic cascades, for instance, could enable the selective conversion of bio-based diols into chiral amino alcohols under mild, aqueous conditions, significantly reducing waste and energy consumption. rsc.org Research into enzymes like transaminases, alcohol dehydrogenases, and lyases could lead to direct and highly enantioselective synthetic pathways. nih.govhims-biocat.eumdpi.com Another sustainable approach involves the catalytic hydrogenation of amino acid precursors coupled with green separation technologies like electrodialysis with bipolar membranes, which allows for the recycling of reagents and minimizes salt waste. rsc.org Future investigations should adapt these concepts to the specific synthesis of this compound from renewable feedstocks.

| Proposed Research Area | Key Methodologies | Potential Sustainability Advantage |

| Biocatalytic Synthesis | Whole-cell biocatalysis, Multi-enzyme cascades (e.g., using transaminases, ADHs) | High selectivity, mild reaction conditions, reduced waste, use of renewable feedstocks. rsc.org |

| Chemo-enzymatic Routes | Combination of metal-catalyzed hydrogenation with enzymatic resolution | High yields and enantiopurity, potential for continuous flow processes. nih.gov |

| Green Chemistry Integration | Electrodialysis with bipolar membranes (EDBM) for product separation | In-situ acid/base recycling, elimination of stoichiometric salt byproducts, creating a closed-loop system. rsc.org |

| Asymmetric Transfer Hydrogenation | Ruthenium-catalyzed reactions of unprotected amino ketones | Avoids protection/deprotection steps, operational simplicity, and use of safer hydrogen sources. acs.org |

Advanced Computational Modeling for Predictive Design

Computational modeling offers a powerful toolkit for accelerating the discovery and optimization of applications for this compound without costly and time-consuming trial-and-error experimentation. While databases like PubChem provide basic computed properties, advanced modeling can offer deeper insights. nih.gov

Future research should employ computational methods to predict the behavior of this molecule in various contexts. nih.gov For example, Density Functional Theory (DFT) can be used to calculate its structural, electronic, and spectroscopic properties with high accuracy. Molecular Dynamics (MD) simulations can predict how it interacts with solvents, surfaces, or biological macromolecules, providing an atomic-level understanding of its behavior. rsc.org Furthermore, as derivatives are synthesized, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their properties, guiding the design of new catalysts or biologically active compounds. The creation of specialized databases for chiral ligands and catalysts, supported by computational tools, will be crucial for these efforts. chemrxiv.orgresearchgate.net

| Computational Technique | Research Application for this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, vibrational frequencies, and reaction energetics. | Prediction of reactivity, spectroscopic signatures (IR, Raman), and thermodynamic stability. |

| Molecular Dynamics (MD) | Simulation of the molecule in solution or interacting with a target protein/surface. | Understanding solvation effects, conformational preferences, and binding modes. rsc.org |

| Functionality Mapping | Identification of favorable positions for functional groups in a transition state. nih.gov | Rational design of new, more effective chiral ligands and catalysts based on the this compound scaffold. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or catalysis where the active site is treated with high-level theory. | Elucidation of reaction mechanisms and the origins of stereoselectivity in catalytic applications. |

Discovery of Unprecedented Catalytic Applications

The trifunctional, chiral nature of this compound makes it a highly promising candidate for a ligand in asymmetric catalysis. Chiral amino alcohols and diamines are foundational components of many successful catalysts used in stereoselective synthesis. numberanalytics.comalfa-chemistry.com

An immediate opportunity is the use of this compound as a chiral ligand for transition metals like ruthenium, palladium, copper, or iron. acs.orgrsc.orgmdpi.com Such complexes could catalyze a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and oxidations. acs.orgrsc.org Research should focus on synthesizing and screening these novel catalysts. Another emerging area is its use as a chiral building block for creating more complex organocatalysts or for functionalizing solid supports like Metal-Organic Frameworks (MOFs), thereby generating heterogeneous catalysts that are easily recoverable and reusable. rsc.orguni-regensburg.de

| Catalytic System | Potential Asymmetric Reaction | Rationale / Opportunity |

| This compound-Palladium Complex | Aerobic alcohol oxidation, Heck coupling | The diamine moiety can form a stable chelate with palladium, creating a chiral environment for selective oxidation or C-C bond formation. acs.org |

| This compound-Ruthenium Complex | Transfer hydrogenation of ketones, β-alkylation of alcohols | Ruthenium complexes with chiral diamine ligands are well-established for highly enantioselective reduction reactions. acs.orgrsc.org |

| This compound-Copper Complex | Michael additions, Henry reactions, alcohol oxidation | Copper/diamine systems are versatile and can facilitate various C-C bond-forming reactions and selective oxidations. mdpi.com |

| Organocatalyst Derivative | Aldol (B89426) reactions, Michael additions | The amine groups can be used to form enamines or iminium ions, key intermediates in many organocatalytic cycles. |

Elucidation of Complex Biological Pathways and Interactions in Model Systems

Lysine (B10760008) and its derivatives are fundamental to biology, playing critical roles in protein structure and epigenetic regulation through post-translational modifications (PTMs). plos.orgtum.deresearchgate.net this compound, as a stereoisomer of reduced L-lysine (L-lysinol), represents a unique molecular probe to explore these biological systems.

Future research could investigate the interactions of this compound and its derivatives with enzymes that process lysine, such as histone deacetylases (HDACs) or methyltransferases. researchgate.net Its distinct stereochemistry may lead to selective inhibition or modulation of these enzymes. Studies on the bioavailability and metabolism of lysine derivatives suggest that modifications can significantly alter their biological activity. nih.gov Therefore, synthesizing and screening a library of N-acylated or N-alkylated derivatives of this compound could lead to the discovery of novel bioactive compounds. researchgate.netptfarm.pl Such molecules could serve as fragments in drug discovery programs or as tools to study the specificity of protein-ligand interactions. nih.gov

| Research Area | Experimental Approach | Potential Discovery |

| Enzyme Inhibition Screening | Assay against lysine-modifying enzymes (e.g., HDACs, sirtuins, methyltransferases). | Identification of selective inhibitors for epigenetic targets or other enzymes involved in lysine metabolism. researchgate.net |

| Cellular Uptake and Stability | Incubation with cell cultures followed by LC-MS analysis. | Determination of its potential as a drug-like scaffold or molecular probe in cellular environments. |

| Fragment-Based Drug Discovery | Screening against a wide range of biological targets. | Use as a starting point for developing more complex and potent therapeutic agents. nih.gov |

| Interaction with Nucleic Acids | Spectroscopic studies (e.g., circular dichroism, NMR) with DNA or RNA. | Exploration of its potential to act as a DNA/RNA binding agent, similar to other polyamines. |

Development of Advanced Functional Materials

The presence of three reactive functional groups (two amines, one alcohol) makes this compound an ideal monomer for the synthesis of novel functional polymers. Diamines are key components in the production of high-performance materials like polyamides and polyimides. google.com

The introduction of the inherent chirality and the additional hydroxyl group of this compound into polymer backbones is a significant opportunity. Future work should explore its use in polycondensation reactions to create chiral polyamides, polyurethanes, or polyethers. These materials are expected to have unique properties stemming from their main-chain chirality. uh.eduresearchgate.net Potential applications include chiral stationary phases for chromatographic separations, stimuli-responsive materials, and biomaterials with specific cell-interactive properties. The development of multilayer 3D chiral polymers could lead to materials with enhanced optical properties, such as those needed for chiroptical devices and sensors. mdpi.comresearchgate.net The integration of such monomers into a circular plastics economy framework could also be a long-term goal. rsc.org

| Polymer Type | Synthesis Method | Potential Application |

| Chiral Polyamides | Polycondensation with dicarboxylic acids. | High-performance fibers, chiral separation media, engineering plastics. |

| Chiral Polyurethanes | Reaction with diisocyanates. | Biomedical elastomers, smart coatings, foams with unique mechanical properties. |

| Chiral Polyimides | Reaction with dianhydrides. | Thermally stable films for electronics, gas separation membranes. |

| Dendrimers and Hyperbranched Polymers | Stepwise or one-pot synthesis exploiting the trifunctionality. | Drug delivery vehicles, nanoscale catalysts, rheology modifiers. advancionsciences.com |

Q & A

Q. What are the recommended synthetic pathways for (R)-2,6-Diaminohexan-1-ol, and how can enantiomeric purity be ensured?

Methodological Answer :

- Asymmetric Synthesis : Catalytic hydrogenation using chiral catalysts (e.g., Rhodium with (R)-BINAP ligands) can introduce stereoselectivity during the reduction of precursor ketones. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess (ee) .